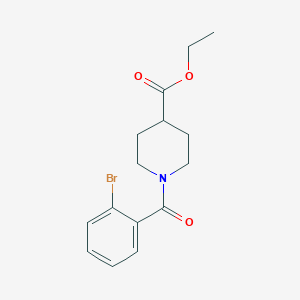

![molecular formula C23H32N4O2 B5502744 2-苄基-9-[(5-异丁基-1,2,4-恶二唑-3-基)甲基]-2,9-二氮杂螺[5.5]十一烷-3-酮](/img/structure/B5502744.png)

2-苄基-9-[(5-异丁基-1,2,4-恶二唑-3-基)甲基]-2,9-二氮杂螺[5.5]十一烷-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, which share a core structural motif with the compound , involves diverse synthetic strategies. For instance, a practical and divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes has been described, highlighting efficient Michael addition reactions and the possibility of introducing various substituents, such as butyl, phenyl, and propoxyl groups, to the core structure (Yang et al., 2008). Moreover, solid-phase synthesis techniques have facilitated the direct annulation of primary amines to diazaspirocycles, emphasizing the role of innovative resin linkers in enhancing the synthesis efficiency (Macleod et al., 2006).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated through various techniques, including X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. The structural determinants for the biological activity of similar compounds have been explored, revealing the significance of the spirocyclic benzamide moiety for ligand-binding affinity (Bavo et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving diazaspirocycles are diverse and can lead to various derivatives with potential biological activities. For example, cascade cyclization reactions have been utilized to synthesize diazaspiro[5.5]undecane derivatives, demonstrating the versatility of these compounds in chemical transformations (Islam et al., 2017).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility and crystal structure, are crucial for their application in drug development. The crystal structure of these compounds often exhibits significant hydrogen bonding and π-π stacking interactions, influencing their solubility and stability (Silaichev et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of diazaspiro[5.5]undecane derivatives, are influenced by their unique structural features. Studies on their photophysical behavior and solvatochromic analysis have shed light on the electronic properties and the effect of solvent polarity on their behavior, providing insights into their potential pharmacological applications (Aggarwal & Khurana, 2015).

科学研究应用

抗高血压应用

9-取代的1-氧杂-4,9-二氮杂螺[5.5]十一烷-3-酮家族中的化合物,包括与查询化合物相似的结构,已被制备并评估了它们在自发性高血压大鼠中的抗高血压作用。发现抗高血压活性主要是由于外周α1-肾上腺素能受体阻滞,表明它们在高血压治疗中的潜在效用 (Clark 等人,1983).

合成技术

研究重点介绍了使用树脂结合的双甲磺酸酯与伯胺直接环化的微波辅助固相合成哌嗪和二氮杂螺环,包括2,9-二氮杂螺[5.5]十一烷。这项技术强调了α-甲基苄基氨基甲酸酯树脂连接键在温和酸性条件下裂解杂环而不污染连接键衍生的N-烷基化副产物的重要性 (Macleod 等人,2006).

免疫调节作用

另一项研究重点关注基于3,9-二氮杂螺[5.5]十一烷的化合物的构效关系,将其确定为具有低细胞膜通透性的强效γ-氨基丁酸A型受体(GABAAR)拮抗剂。这些发现表明了一种有前景的用于外周GABAAR抑制的先导结构,具有潜在的免疫调节应用 (Bavo 等人,2021).

生物活性化合物合成

通过双迈克尔加成合成2,4-二氮杂螺[5.5]十一烷-1,3,5,9-四酮和3-硫代-2,4-二氮杂螺[5.5]十一烷-1,5,9-三酮代表了创建含氮螺杂环的一种新方法。这些化合物已以高产率高效合成,展示了螺环化合物在药物设计中的多功能性 (Aggarwal 等人,2014).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-benzyl-9-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O2/c1-18(2)14-21-24-20(25-29-21)16-26-12-10-23(11-13-26)9-8-22(28)27(17-23)15-19-6-4-3-5-7-19/h3-7,18H,8-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVETZAGTZFTQGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=NO1)CN2CCC3(CCC(=O)N(C3)CC4=CC=CC=C4)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-3-[2-(4-morpholinyl)ethyl]-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B5502669.png)

![1-cyclopentyl-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B5502673.png)

![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine](/img/structure/B5502694.png)

![5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5502700.png)

![2-methyl-4-(3-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5502703.png)

![5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine](/img/structure/B5502713.png)

![3-(1,3-benzothiazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5502720.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine](/img/structure/B5502732.png)

![2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5502736.png)

![N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5502740.png)

![N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)

![N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5502761.png)